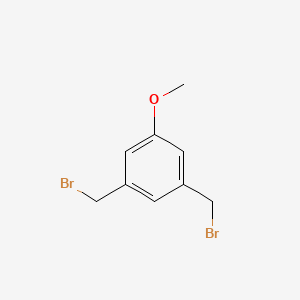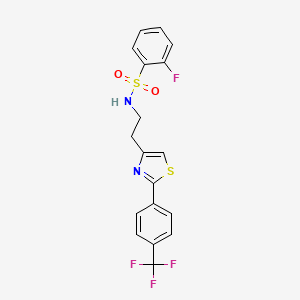![molecular formula C17H22N4O2 B2753339 6-Cyano-N-[(1R,2S)-2-(3-methoxypyrrolidin-1-yl)cyclopentyl]pyridine-3-carboxamide CAS No. 2223643-67-0](/img/structure/B2753339.png)
6-Cyano-N-[(1R,2S)-2-(3-methoxypyrrolidin-1-yl)cyclopentyl]pyridine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Cyano-N-[(1R,2S)-2-(3-methoxypyrrolidin-1-yl)cyclopentyl]pyridine-3-carboxamide is a synthetic compound known for its potential in medicinal chemistry. Its structure consists of a pyridine ring with a cyano group at the 6th position and a carboxamide group at the 3rd position. It features a chiral cyclopentyl group with a 3-methoxypyrrolidine substituent, adding to its chemical complexity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: This compound can be synthesized through multiple routes. One common method involves the cyclization of an appropriately substituted pyridine derivative with a cyclopentane derivative. The process requires controlled conditions, such as specific temperature and pH, to ensure the correct configuration and high yield of the desired product.
Industrial Production Methods: In an industrial setting, large-scale production of 6-Cyano-N-[(1R,2S)-2-(3-methoxypyrrolidin-1-yl)cyclopentyl]pyridine-3-carboxamide involves optimized synthetic routes to maximize efficiency. Techniques like flow chemistry and batch processing may be employed to enhance the scalability and safety of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The presence of the cyano and pyridine groups makes it susceptible to oxidation under specific conditions.
Reduction: The carboxamide group can undergo reduction reactions, leading to amine derivatives.
Common Reagents and Conditions:
Oxidation: Typically involves reagents like potassium permanganate or chromic acid.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: Conditions vary based on the substituent being introduced, but often involve reagents like halogens or alkylating agents.
Major Products Formed:
Oxidation: Leads to various oxidized derivatives.
Reduction: Primarily results in amine derivatives.
Substitution: Produces a variety of substituted pyridine compounds, depending on the specific reactions.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, this compound is used as an intermediate in the synthesis of more complex molecules. Its unique structure makes it a valuable tool for studying reaction mechanisms and developing new synthetic pathways.
Biology: Biologically, 6-Cyano-N-[(1R,2S)-2-(3-methoxypyrrolidin-1-yl)cyclopentyl]pyridine-3-carboxamide has shown potential as a ligand in the study of various biological receptors. Its interactions with proteins and enzymes help in understanding biological processes at a molecular level.
Medicine: In medicine, this compound is being explored for its potential therapeutic applications. Its unique structure suggests it may interact with specific molecular targets, offering potential as a lead compound in drug discovery and development.
Industry: Industrially, the compound's stability and reactivity make it suitable for use in the development of novel materials and chemical products. It serves as a building block for creating compounds with desirable physical and chemical properties.
Wirkmechanismus
Mechanism: The mechanism by which 6-Cyano-N-[(1R,2S)-2-(3-methoxypyrrolidin-1-yl)cyclopentyl]pyridine-3-carboxamide exerts its effects largely depends on its interaction with specific molecular targets. It may bind to receptors or enzymes, modulating their activity and influencing various biological pathways.
Molecular Targets and Pathways: The compound is believed to interact with various receptors and enzymes, such as G-protein coupled receptors and kinases. These interactions can modulate signaling pathways, leading to diverse biological effects.
Vergleich Mit ähnlichen Verbindungen
Pyridine-3-carboxamide derivatives
Cyano-substituted pyridines
Chiral cyclopentyl derivatives
These related compounds share some structural similarities but differ in their chemical reactivity and biological activities, highlighting the distinctiveness of 6-Cyano-N-[(1R,2S)-2-(3-methoxypyrrolidin-1-yl)cyclopentyl]pyridine-3-carboxamide.
Eigenschaften
IUPAC Name |
6-cyano-N-[(1R,2S)-2-(3-methoxypyrrolidin-1-yl)cyclopentyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O2/c1-23-14-7-8-21(11-14)16-4-2-3-15(16)20-17(22)12-5-6-13(9-18)19-10-12/h5-6,10,14-16H,2-4,7-8,11H2,1H3,(H,20,22)/t14?,15-,16+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORNHUGDHAVDPMU-JAIYHHTPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(C1)C2CCCC2NC(=O)C3=CN=C(C=C3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1CCN(C1)[C@H]2CCC[C@H]2NC(=O)C3=CN=C(C=C3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(2-methoxyphenyl)-2-{[7-(3-{[(4-methoxyphenyl)methyl]carbamoyl}propyl)-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-6-yl]sulfanyl}butanamide](/img/structure/B2753256.png)






![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(furan-2-yl)-2-thiomorpholinoethyl)acrylamide](/img/structure/B2753268.png)
![2,5-dichloro-N-(3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide](/img/structure/B2753269.png)
![3-cinnamyl-8-(2-hydroxyethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2753271.png)


![4-ethoxy-N-[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzamide](/img/structure/B2753275.png)

